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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of M-1211, a covalent

inhibitor of the menin-MLL interaction. The primary focus of available research has been on the

selectivity of M-1211 for its intended target, the menin-MLL protein-protein interaction, which is

crucial for the proliferation of MLL-rearranged (MLLr) leukemia cells. While comprehensive

screening against a broad panel of off-target proteins (e.g., kinases, GPCRs) is not publicly

available, this guide summarizes the key selectivity data from preclinical studies, focusing on its

differential activity in MLLr versus MLL wild-type cancer cell lines.

Cellular Selectivity of M-1211
M-1211 has been demonstrated to be highly selective for leukemia cell lines harboring MLL

rearrangements.[1] The compound potently inhibits the proliferation of various MLLr leukemia

cell lines, while exhibiting no significant activity against cell lines with wild-type MLL, even at

high concentrations.[1][2] This selectivity is a critical attribute, suggesting a lower potential for

off-target effects in a broader biological context.

The following table summarizes the anti-proliferative activity of M-1211 in a panel of MLL-

rearranged and MLL wild-type leukemia cell lines.
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Cell Line MLL Status IC50 (nM)

MOLM-13 MLL-AF9 2.5

MV4-11 MLL-AF4 10.3[3]

KOPN-8 MLL-AF6 3.6

SEM MLL-AF4 1.8

HL-60 Wild-Type >10,000

K-562 Wild-Type >10,000

RS4-11 Wild-Type >10,000

Data sourced from Zhang M, et al. J Med Chem. 2021.

Experimental Protocols
The cellular selectivity of M-1211 was determined using a standard in vitro anti-proliferative

assay. The general methodology is outlined below.

Cell Proliferation Assay:

Cell Culture: MLL-rearranged (MOLM-13, MV4-11, KOPN-8, SEM) and MLL wild-type (HL-

60, K-562, RS4-11) leukemia cell lines were cultured in RPMI-1640 medium supplemented

with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in

a humidified incubator at 37°C with 5% CO2.

Compound Treatment: Cells were seeded in 96-well plates at an appropriate density. M-1211
was serially diluted in DMSO and then added to the cell culture medium to achieve a range

of final concentrations. A DMSO-only control was included.

Incubation: The treated cells were incubated for a period of 5 days.

Viability Assessment: Cell viability was assessed using the CellTiter-Glo® luminescent cell

viability assay (Promega). This assay measures the amount of ATP present, which is an

indicator of metabolically active cells.
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Data Analysis: The luminescence signal was read using a plate reader. The data was

normalized to the DMSO-treated control cells. The half-maximal inhibitory concentration

(IC50) values were calculated by fitting the dose-response curves using a non-linear

regression model in GraphPad Prism.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of M-1211 and the

experimental workflow for determining its cellular selectivity.

Targeted Signaling Pathway of M-1211
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M-1211 inhibits the Menin-MLL1 fusion protein interaction.
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Experimental Workflow for Cellular Selectivity Assay
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Workflow for determining the cellular selectivity of M-1211.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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